Benzamide, N-(1-amino-2-anthraquinonyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65894-77-1 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(1-amino-9,10-dioxoanthracen-2-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c22-18-16(23-21(26)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H,22H2,(H,23,26) |
InChI Key |
MVHHOZOFGMVJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Pioneering Synthetic Routes for N-(1-amino-2-anthraquinonyl)-Benzamide
Early synthetic approaches to N-(1-amino-2-anthraquinonyl)-benzamide focused on the direct mono-acylation of 1,2-diaminoanthraquinone (B157652). These pioneering methods relied on controlling reaction stoichiometry to favor the formation of the mono-benzoylated product over the di-benzoylated byproduct.
A representative historical method involves reacting 1,2-diaminoanthraquinone with a limited quantity of benzoyl chloride. google.com To manage the hydrochloric acid generated during the reaction, an acid-binding agent is crucial. The reaction is typically conducted in a high-boiling inert organic solvent to facilitate the reaction kinetics.
Key features of this pioneering approach include:
Reactants : 1,2-Diaminoanthraquinone and benzoyl chloride.
Stoichiometry : A sub-stoichiometric amount of benzoyl chloride (relative to the diamine) is used to statistically favor mono-acylation. google.com
Solvent : High-boiling inert solvents such as nitrobenzene (B124822) or ortho-dichlorobenzene are employed. google.com
Acid Scavenger : Agents like sodium carbonate or pyridine (B92270) are added to neutralize the HCl byproduct, preventing protonation of the amino groups which would deactivate them towards acylation. google.com
Temperature : The reaction is performed at elevated temperatures, which can vary depending on the specific reactants and solvent used. google.com
This method, while straightforward, often results in a mixture of the desired mono-substituted product, unreacted starting material, and di-substituted byproduct, necessitating extensive purification.
Advanced Synthetic Approaches to Anthraquinone-Benzamide Conjugates
The core of the synthesis remains the formation of an amide bond, a reaction known as acylation or amidation. Benzoylation is a specific type of acylation that introduces a benzoyl group (C₆H₅CO-). medcraveonline.com The reaction involves the nucleophilic attack of the amino group of 1,2-diaminoanthraquinone on the electrophilic carbonyl carbon of an activated benzoic acid derivative, typically benzoyl chloride. medcraveonline.com
To overcome the reduced reactivity of the amino groups on the anthraquinone (B42736) ring (due to the electron-withdrawing effect of the quinone system), more advanced one-pot protocols have been developed for analogous systems like aminonaphthoquinones. nih.gov Such a strategy could be adapted for anthraquinones and would involve:
In situ Reduction : The anthraquinone core is first reduced to the corresponding hydroquinone. This increases the nucleophilicity of the amino groups, making them more reactive.
Acylation : The activated aminohydroquinone is then reacted with the acylating agent (e.g., benzoyl chloride).
Re-oxidation : The resulting hydroquinone-amide is re-oxidized back to the quinone state, often by simple exposure to atmospheric oxygen, to yield the final product. nih.gov
This multi-step, single-pot sequence can lead to significantly higher yields compared to the direct acylation of the less reactive aminoanthraquinone. nih.gov
Achieving regioselectivity—the preferential reaction at one of the two amino groups—is a primary challenge. While pioneering routes used stoichiometric control, advanced methods offer more precise outcomes. A plausible, though more complex, strategy involves the use of protecting groups. In this approach, one of the two amino groups is temporarily "blocked" with a chemical moiety that can be removed later. This ensures that the acylation reaction can only occur at the unprotected amino group.
Another potential strategy for regioselectivity is exploiting subtle differences in the electronic or steric environment of the two amino groups, although this is often difficult to control in molecules like 1,2-diaminoanthraquinone where the groups are adjacent. Metal-free, acid-mediated protocols have been shown to achieve high regioselectivity in the synthesis of other complex heterocyclic systems. rsc.org
The N-(1-amino-2-anthraquinonyl)-benzamide scaffold can be chemically modified to create derivatives with tailored properties for specific research applications. Derivatization can occur at several positions: the free amino group, the benzamide (B126) ring, or the anthraquinone skeleton.
Modification of the Free Amino Group : The remaining primary amino group at the 1-position is a prime target for derivatization. It can be reacted with various reagents to attach functional moieties. For instance, aromatic ortho-diamines, including 1,2-diaminoanthraquinone itself, are known to react with nitric oxide (NO) to form fluorescent triazole derivatives. nih.govresearchgate.net This suggests that N-(1-amino-2-anthraquinonyl)-benzamide could be used as a precursor to develop fluorescent probes for biological imaging. Labeling with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another common strategy to produce highly fluorescent derivatives for analytical purposes. nih.gov
Functionalization of the Anthraquinone Core : The anthraquinone ring system can undergo various substitution reactions, although the strong deactivating effect of the carbonyl groups makes electrophilic substitution challenging. colab.ws However, nucleophilic substitution reactions, often catalyzed by metals like copper, can be employed to introduce substituents at specific positions, allowing for the synthesis of a diverse library of compounds. colab.wsfrontiersin.org
Substitution on the Benzamide Ring : The phenyl ring of the benzamide group can be modified by using substituted benzoyl chlorides in the initial synthesis. This allows for the introduction of various functional groups to modulate the electronic properties, solubility, or binding affinity of the molecule. researchgate.netnih.gov
Table 1: Overview of Synthetic Strategies
| Strategy | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Pioneering Route (Stoichiometric Control) | Direct mono-acylation of 1,2-diaminoanthraquinone. google.com | 1,2-Diaminoanthraquinone, Benzoyl chloride (limited), Sodium carbonate | Simple, one-step reaction. | Low selectivity, mixture of products, requires extensive purification. |
| Advanced Route (Reduction-Acylation-Oxidation) | In situ reduction of quinone to increase amine reactivity, followed by acylation and re-oxidation. nih.gov | 1,2-Diaminoanthraquinone, Reducing agent (e.g., H₂/Pd/C), Benzoyl chloride, Oxidant (e.g., air) | Potentially higher yield and reactivity. | Multi-step one-pot process, requires careful control of conditions. |
| Derivatization (e.g., for Fluorescence) | Post-synthesis modification of the free amino group to attach a functional moiety. nih.govnih.gov | N-(1-amino-2-anthraquinonyl)-benzamide, Labeling reagent (e.g., AQC) | Creates molecules with specific functions (e.g., probes, sensors). | Requires additional synthetic steps. |
Purification and Isolation Techniques in Anthraquinone-Benzamide Synthesis
Regardless of the synthetic route, purification is a critical step to isolate N-(1-amino-2-anthraquinonyl)-benzamide from unreacted starting materials, byproducts, and reagents. emu.edu.tr The rigid, planar structure and low solubility of many anthraquinone derivatives can make purification challenging. depaul.edu
Crystallization/Recrystallization : This is the most common technique for purifying solid organic compounds like anthraquinone derivatives. emu.edu.tr The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, pure crystals of the desired compound form, leaving impurities dissolved in the solvent. emu.edu.tr The choice of solvent is critical.
Chromatography : Column chromatography is another powerful purification technique. It separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel or alumina) as a mobile phase (solvent) flows through it. This method is particularly useful for separating compounds with similar solubility properties, such as the mono- and di-substituted products.
Sublimation : For compounds that can transition directly from a solid to a gas phase upon heating under reduced pressure, sublimation can be a viable purification method. depaul.edu However, it is generally suitable for small-scale purifications.
Table 2: Common Solvents for Purification of Anthraquinone Derivatives
| Technique | Solvent/Conditions | Reference |
|---|---|---|
| Crystallization | Mixture of a sulfoxide (B87167) (e.g., DMSO) and another solvent like acetone. epo.org | epo.org |
| Recrystallization/Leaching | Furfural, pyridine. google.com | google.com |
| Washing/Leaching | Benzol, toluol, solvent naphtha, acetone, chlorinated solvents. google.com | google.com |
| Chromatography | Various solvent systems (e.g., hexane/ethyl acetate) depending on polarity. | depaul.edu |
| Sublimation | Heating under vacuum. | depaul.edu |
Spectroscopic and Structural Characterization
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) of N-(1-amino-2-anthraquinonyl)-Benzamide and Derivatives
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of N-(1-amino-2-anthraquinonyl)-benzamide is expected to exhibit distinct signals corresponding to the protons of the anthraquinone (B42736) skeleton, the benzamide (B126) phenyl ring, and the amine and amide groups. The aromatic region (typically δ 7.0-9.0 ppm) would be particularly complex due to the numerous protons on the fused ring system.
Protons on the anthraquinone core are influenced by the electron-withdrawing nature of the quinone carbonyl groups and the electronic effects of the amino and benzamido substituents. Protons closer to the carbonyl groups (e.g., H-8) are expected to be deshielded and resonate at a lower field. frontiersin.org The protons on the substituted ring (H-3, H-4) and the adjacent rings (H-5, H-6, H-7, H-8) would show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. frontiersin.org
The protons of the benzamide's phenyl group would typically appear as a set of multiplets in the aromatic region. rsc.org The amide proton (N-H) signal is expected as a broad singlet, with its chemical shift being sensitive to solvent and concentration, while the primary amine (NH₂) protons would also likely appear as a broad signal.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for N-(1-amino-2-anthraquinonyl)-benzamide
| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Amide N-H | Variable, broad | Singlet (br) |
| Anthraquinone H-5, H-8 | ~8.0 - 8.3 | Multiplet |
| Anthraquinone H-6, H-7 | ~7.8 - 7.9 | Multiplet |
| Benzamide Phenyl H | ~7.4 - 7.9 | Multiplet |
| Anthraquinone H-3, H-4 | ~7.2 - 7.7 | Multiplet |
| Amine NH₂ | Variable, broad | Singlet (br) |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum would be characterized by signals for the two distinct carbonyl carbons (anthraquinone C=O and amide C=O), numerous sp² carbons of the aromatic rings, and the carbons directly bonded to nitrogen.
The carbonyl carbons of the anthraquinone moiety (C-9, C-10) are highly deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 180-185 ppm. frontiersin.org The amide carbonyl carbon is also deshielded, but generally resonates at a slightly higher field than quinone carbonyls, around δ 165-170 ppm. bmrb.io The aromatic region (δ 110-150 ppm) would contain a multitude of signals for the carbons of both the anthraquinone and benzamide rings. Carbons attached to the electronegative oxygen and nitrogen atoms (e.g., C-1, C-2, C-9a, C-10a) would show distinct chemical shifts influenced by these substituents. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for N-(1-amino-2-anthraquinonyl)-benzamide
| Carbon Group | Expected Chemical Shift (ppm) |
|---|---|
| Anthraquinone C=O (C-9, C-10) | 180 - 185 |
| Amide C=O | 165 - 170 |
| Aromatic C-N, C-C (quaternary) | 125 - 150 |
| Aromatic C-H | 110 - 135 |
Given the structural complexity and signal overlap in the 1D spectra, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment.
¹H-¹H COSY (Correlation Spectroscopy) would be used to identify spin-coupled protons, establishing the connectivity within each aromatic ring of the anthraquinone and benzamide moieties.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals corresponding to protonated aromatic carbons. bmrb.ionih.gov
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. This technique would be instrumental in connecting the benzamide substituent to the anthraquinone core by observing correlations from the amide N-H proton to carbons in both the benzamide ring and the anthraquinone C-2 position. It also helps in assigning quaternary carbons that are not visible in the HSQC spectrum. bmrb.iomdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups and probing intermolecular interactions.
The IR and Raman spectra of N-(1-amino-2-anthraquinonyl)-benzamide are dominated by the characteristic vibrations of its functional groups.
N-H Stretching: The molecule contains two different N-H groups. The primary amine (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). spectroscopyonline.com The secondary amide (-NH-) will exhibit a single, typically sharp, stretching band in a similar region (3170-3370 cm⁻¹). spectroscopyonline.com
C=O Stretching: Three carbonyl groups are present. The two quinone C=O groups will give rise to a strong absorption band, typically around 1670-1680 cm⁻¹. The amide C=O stretch (Amide I band) is also a very strong and characteristic absorption, usually found between 1630 and 1680 cm⁻¹. youtube.come3s-conferences.org The exact position can be influenced by conjugation and hydrogen bonding.
N-H Bending: The Amide II band, a combination of N-H bending and C-N stretching, is a strong absorption in the IR spectrum occurring between 1510 and 1570 cm⁻¹. e3s-conferences.org The primary amine group also has a scissoring vibration in the 1580–1650 cm⁻¹ range. nih.gov
Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. nih.gov
Table 3: Principal Vibrational Modes for N-(1-amino-2-anthraquinonyl)-benzamide
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymm/symm) | Primary Amine | 3300 - 3500 | Medium |
| N-H Stretch | Secondary Amide | 3170 - 3370 | Medium |
| C=O Stretch | Quinone | 1670 - 1680 | Strong |
| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |
| Amide II (N-H Bend + C-N Stretch) | Amide | 1510 - 1570 | Strong |
| C=C Stretch | Aromatic Rings | 1400 - 1600 | Medium-Variable |
The presence of hydrogen bond donor groups (-NH₂ and -NH-) and acceptor groups (C=O) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions are critical in determining the molecule's conformation and solid-state packing. Vibrational spectroscopy is highly sensitive to such effects. researchgate.net
Intramolecular hydrogen bonding could occur between the amide N-H and the lone pair of the C1-amino group, or between one of the amino N-H protons and a quinone oxygen. Intermolecular hydrogen bonds would involve amide-to-amide or amide-to-quinone linkages between adjacent molecules in the solid state.
The formation of hydrogen bonds typically weakens the N-H and C=O bonds, resulting in a shift of their stretching frequencies to lower wavenumbers (a red shift) in the IR and Raman spectra. The magnitude of this shift correlates with the strength of the hydrogen bond. ias.ac.in Furthermore, hydrogen bonding often leads to a broadening of the N-H stretching bands. By comparing spectra recorded in dilute non-polar solvents (minimizing intermolecular H-bonding) with those from concentrated solutions or the solid state, the extent of inter- and intramolecular hydrogen bonding can be assessed. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No published HRMS data specifically for Benzamide, N-(1-amino-2-anthraquinonyl)- could be identified. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
There is no available literature detailing the ESI-MS analysis of derivatized forms of Benzamide, N-(1-amino-2-anthraquinonyl)-. Such studies would be valuable for enhancing ionization efficiency and providing further structural information through the analysis of fragmentation patterns of modified species.
X-ray Crystallography for Solid-State Molecular Architecture
The crystal structure of Benzamide, N-(1-amino-2-anthraquinonyl)- has not been reported in the crystallographic databases. Determining the crystal structure through single-crystal X-ray diffraction would provide definitive information on its three-dimensional arrangement, bond lengths, bond angles, and conformational properties.
Without a determined crystal structure, the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state architecture of Benzamide, N-(1-amino-2-anthraquinonyl)- cannot be elucidated. These interactions are fundamental to understanding the material's physical properties.
Advanced Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.
Optimization of Molecular Geometries and Conformational Analysis
A crucial first step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like Benzamide (B126), N-(1-amino-2-anthraquinonyl)-, which possesses several rotatable bonds, conformational analysis is essential. This involves exploring different spatial arrangements (conformers) to identify the global and local energy minima. Such an analysis would reveal the preferred shapes of the molecule, which are critical for understanding its reactivity and interactions.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. DFT calculations would provide the energies and spatial distributions of these orbitals for Benzamide, N-(1-amino-2-anthraquinonyl)-, offering insights into its electronic transitions and potential for charge transfer interactions, which are fundamental to many chemical and biological processes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system, revealing information about conformational changes and intermolecular interactions.
Exploration of Intramolecular Torsion and Conformational Flexibility
For Benzamide, N-(1-amino-2-anthraquinonyl)-, MD simulations would allow for the exploration of the torsional angles between the benzamide and anthraquinone (B42736) moieties. This would provide a dynamic picture of the molecule's flexibility and the range of conformations it can adopt under specific conditions, such as in a solvent or at a particular temperature. Understanding this flexibility is vital for predicting how the molecule might interact with other molecules or biological targets.
Simulation of Intermolecular Hydrogen Bonding Dynamics
The presence of amino and amide groups in Benzamide, N-(1-amino-2-anthraquinonyl)- suggests its potential to form hydrogen bonds with itself or with other molecules, such as water. MD simulations can be used to study the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. This information is crucial for understanding the solvation of the molecule and its behavior in condensed phases.
Car-Parrinello Molecular Dynamics (CPMD) for Proton Transfer Phenomena
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. This approach is particularly well-suited for studying chemical reactions and phenomena involving the breaking and forming of chemical bonds, such as proton transfer. For Benzamide, N-(1-amino-2-anthraquinonyl)-, CPMD simulations could investigate the possibility and mechanism of proton transfer events, for instance, between the amino and amide groups or involving solvent molecules. Such studies are critical for understanding potential tautomeric forms and reaction pathways.
Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Analysis
No specific studies utilizing QTAIM to analyze the electron density of Benzamide, N-(1-amino-2-anthraquinonyl)- were found. Such an analysis would typically involve calculating topological properties of the electron density, such as at bond critical points, to characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds) within the molecule. Without relevant research data, a discussion of these parameters for the target compound cannot be constructed.
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interaction Energy Decomposition
There is no available research that applies SAPT to decompose the intermolecular interaction energies of Benzamide, N-(1-amino-2-anthraquinonyl)-. A SAPT analysis would provide a quantitative breakdown of the non-covalent interactions (e.g., electrostatic, exchange, induction, and dispersion energies) that govern how the molecule interacts with itself or other molecules. The absence of such a study precludes any detailed report on its intermolecular forces.
Theoretical Spectroscopic Predictions and Validation with Experimental Data
A direct comparison between theoretically predicted spectroscopic data (e.g., vibrational frequencies from DFT calculations) and experimental spectra for Benzamide, N-(1-amino-2-anthraquinonyl)- is not available in the reviewed literature. This type of validation is crucial for confirming the accuracy of computational models and for the precise assignment of spectral bands. Without access to both calculated and experimental results for this specific compound, a comparative analysis cannot be performed.
Applications in Advanced Materials and Sensing
N-(1-amino-2-anthraquinonyl)-Benzamide in Chromogenic and Fluorogenic Sensing Platforms
The design of chemosensors often relies on the integration of a signaling unit (chromophore or fluorophore) with a receptor unit that selectively interacts with a target analyte. In the case of N-(1-amino-2-anthraquinonyl)-benzamide, the anthraquinone (B42736) core would act as the signaling component, with the amino and benzamide (B126) groups serving as potential receptor sites.
The development of chemosensors based on the anthraquinone framework is guided by several key principles. A primary mechanism is the modulation of the intramolecular charge transfer (ICT) process within the molecule. The anthraquinone core is electron-deficient, and when substituted with electron-donating groups, such as an amino group, an ICT state can be established upon photoexcitation. The interaction of an analyte with the sensor can perturb this ICT process, leading to observable changes in the absorption (color) or emission (fluorescence) spectra.
For N-(1-amino-2-anthraquinonyl)-benzamide, the amino group at the 1-position and the benzamide group at the 2-position could both influence the electronic properties of the anthraquinone system. The lone pair of electrons on the amino group can participate in ICT, while the benzamide group, with its amide linkage and phenyl ring, can engage in hydrogen bonding and π-stacking interactions, potentially enhancing selectivity for certain analytes.
Colorimetric sensors provide a visual indication of the presence of an analyte through a change in color. For an anthraquinone-based sensor like N-(1-amino-2-anthraquinonyl)-benzamide, anion sensing would likely occur through hydrogen bonding interactions between the N-H protons of the amino and amide groups and the target anion. This interaction can deprotonate or polarize the N-H bonds, which in turn alters the electron-donating ability of the nitrogen atoms and modulates the ICT within the molecule. This change in the electronic structure would lead to a shift in the maximum absorption wavelength, resulting in a visible color change.
The pre-organization of the binding site is crucial for selectivity. The spatial arrangement of the amino and benzamide groups in the 1 and 2 positions on the anthraquinone ring could create a specific cavity that preferentially binds to anions of a certain size, shape, and charge density.
The fluorescence of anthraquinone derivatives is often sensitive to their environment. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key characteristic. This behavior arises from changes in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum.
For N-(1-amino-2-anthraquinonyl)-benzamide, the presence of both an amino and a benzamide group would likely lead to a significant change in dipole moment upon excitation, suggesting it could exhibit pronounced solvatochromic effects. In a sensing context, the binding of an analyte could mimic a change in the local solvent environment around the fluorophore, leading to a detectable shift in the fluorescence emission. This "turn-on," "turn-off," or ratiometric fluorescence response would form the basis of a fluorogenic sensing platform.
Role in Optoelectronic Devices and Functional Materials
The electronic properties that make anthraquinone derivatives suitable for sensing also make them of interest for applications in optoelectronic devices and functional materials.
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to transport charge is a key requirement for these materials. The extended π-conjugated system of the anthraquinone core in N-(1-amino-2-anthraquinonyl)-benzamide provides a pathway for charge delocalization.
The amino and benzamide substituents would play a crucial role in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels determine the ease of charge injection and transport, as well as the color of emission in OLEDs. By modifying the benzamide group, for instance, by introducing electron-withdrawing or -donating substituents on the phenyl ring, it would be theoretically possible to fine-tune these properties for specific applications.
As a dye, the strong absorption of light in the visible region by the anthraquinone chromophore could be harnessed in applications such as dye-sensitized solar cells (DSSCs). The efficiency of such devices depends on the ability of the dye to absorb light, inject electrons into a semiconductor material, and be regenerated. The electronic coupling between the anthraquinone core and the substituents would be critical in optimizing these processes.
In the solid state, the performance of an organic semiconductor is heavily influenced by the intermolecular interactions and the resulting molecular packing. For N-(1-amino-2-anthraquinonyl)-benzamide, hydrogen bonding between the amino and amide groups of neighboring molecules could lead to well-ordered, self-assembled structures.
These intermolecular interactions would facilitate charge transfer between adjacent molecules, which is essential for efficient charge transport in thin films. The formation of ordered π-stacks of the anthraquinone cores would create pathways for charge carriers to move through the material. The presence of the benzamide group could influence the stacking distance and geometry, thereby impacting the charge mobility. Understanding and controlling these solid-state packing motifs would be a critical area of research for realizing the potential of this compound in electronic devices.
Supramolecular Assembly and Self-Organization Phenomena
The ability of molecules to spontaneously organize into well-defined, stable, and functional supramolecular structures is a key focus of materials science. This process is driven by a delicate balance of various intermolecular forces.
Design of Self-Assembled Architectures
The rational design of self-assembled architectures hinges on the intrinsic properties of the constituent molecules, including their geometry, polarity, and the presence of specific functional groups capable of forming directional interactions. For a molecule like Benzamide, N-(1-amino-2-anthraquinonyl)-, one could hypothesize the formation of various architectures based on its structural components. The planar anthraquinone moiety could facilitate π-π stacking, leading to the formation of columnar or layered structures. The amide and amino groups provide sites for hydrogen bonding, which could direct the assembly into one-dimensional chains or two-dimensional sheets.
However, without experimental data from techniques such as X-ray crystallography, scanning tunneling microscopy (STM), or atomic force microscopy (AFM), any proposed architectures for Benzamide, N-(1-amino-2-anthraquinonyl)- remain purely theoretical.
Role of Intermolecular Interactions in Supramolecular Systems
The formation and stability of any supramolecular assembly are dictated by the nature and strength of the intermolecular interactions between the constituent molecules. For Benzamide, N-(1-amino-2-anthraquinonyl)-, several types of interactions would be expected to play a crucial role.
Hydrogen Bonding: The presence of both a secondary amine (N-H) and an amide (N-H and C=O) group provides multiple donor and acceptor sites for hydrogen bonding. These interactions are highly directional and are fundamental in creating ordered structures.
π-π Stacking: The large, aromatic surface of the anthraquinone core is prone to π-π stacking interactions. These non-covalent interactions are critical in the assembly of many planar aromatic molecules and contribute significantly to the stability of the resulting supramolecular structures.
Dipole-Dipole Interactions: The polar amide and carbonyl groups introduce dipoles into the molecule, which can lead to electrostatic interactions that influence the orientation of molecules within the assembly.
A detailed understanding of how these interactions collectively govern the self-organization of Benzamide, N-(1-amino-2-anthraquinonyl)- would require in-depth computational modeling and experimental verification.
| Interaction Type | Potential Role in Assembly of Benzamide, N-(1-amino-2-anthraquinonyl)- |
| Hydrogen Bonding | Directional control, formation of chains or sheets |
| π-π Stacking | Formation of columnar or layered structures |
| Van der Waals Forces | Overall cohesion and packing |
| Dipole-Dipole Interactions | Influence on molecular orientation |
Further empirical research is necessary to fully characterize the supramolecular behavior of Benzamide, N-(1-amino-2-anthraquinonyl)- and to harness its potential for the development of novel materials with advanced sensing capabilities.
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Mechanistic Studies of Biological Interactions Focused on Molecular Mechanisms
Mechanistic Investigations of Cellular Responses
Molecular Pathways Involved in Observed Cellular Phenotypes (e.g., Apoptosis Induction)
No specific data is available in the scientific literature regarding the molecular pathways affected by Benzamide (B126), N-(1-amino-2-anthraquinonyl)-.
Cellular Uptake and Localization Mechanisms
There is no available research detailing the cellular uptake and localization of Benzamide, N-(1-amino-2-anthraquinonyl)-.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the environmental attenuation of organic pollutants. For anthraquinone (B42736) dyes, this process is primarily mediated by microorganisms that have evolved enzymatic systems to break down these complex structures. nih.gov The degradation is often a multi-step process involving initial transformations of the chromophore followed by cleavage of the aromatic rings. nih.gov
The degradation of anthraquinone dyes occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often with different efficiencies and outcomes. A combined anaerobic-aerobic sequential treatment is frequently the most effective method for complete mineralization. mdpi.com
Anaerobic Degradation: Under anaerobic conditions, the primary degradation step is the reductive cleavage of the chromophoric groups. mdpi.com Many anaerobic and facultative anaerobic bacteria can utilize the carbonyl groups of the anthraquinone structure as terminal electron acceptors in their respiratory chain. nih.gov This enzymatic reduction, catalyzed by reductases, leads to the breakdown of the conjugated system responsible for the dye's color, resulting in decolorization of the effluent. nih.gov However, this process often results in the formation of intermediate aromatic compounds, such as aromatic amines, which may still be hazardous and require further degradation. researchgate.net While significant decolorization can be achieved, complete mineralization to carbon dioxide and water is rarely accomplished under strictly anaerobic conditions. nih.gov
Aerobic Degradation: In aerobic environments, microorganisms utilize oxygenases to initiate the breakdown of the aromatic rings. nih.gov The process typically begins with the dissociation of side groups from the parent anthraquinone molecule. nih.gov Following the initial breakdown, complex polycyclic aromatic structures are decomposed into simpler molecules like naphthalene, phthalic acid, or benzoic acid, which can then enter central metabolic pathways. nih.govresearchgate.net Ultimately, these intermediates are mineralized to carbon dioxide and water. nih.gov While aerobic bacteria are essential for the complete destruction of the dye molecule, the initial decolorization step can be slower under aerobic conditions compared to anaerobic ones. nih.gov Some studies have shown that aerobic conditions can lead to the complete primary and ultimate degradation of certain sulfonated anthraquinone compounds. nih.gov
| Condition | Primary Mechanism | Key Enzymes | Primary Outcome | Limitations |
|---|---|---|---|---|
| Anaerobic | Reductive cleavage of chromophore | Reductases | Decolorization | Incomplete mineralization; formation of aromatic intermediates |
| Aerobic | Oxidative cleavage of aromatic rings | Oxygenases, Hydroxylases | Mineralization to CO₂, H₂O | Slower initial decolorization |
While specific studies on "Benzamide, N-(1-amino-2-anthraquinonyl)-" are not extensively documented, the transformation of its core structure can be inferred from research on related anthraquinone and benzamide (B126) compounds. The degradation would involve enzymatic attacks on the three main components: the anthraquinone nucleus, the amino group, and the benzamide linkage.
Anthraquinone Core Cleavage : The central anthraquinone structure is the most stable part of the molecule. Microbial degradation, particularly under aerobic conditions, involves hydroxylation followed by ring fission catalyzed by dioxygenase enzymes. This breaks the stable polycyclic structure into simpler aromatic compounds like phthalic acid. researchgate.net
Amide Bond Hydrolysis : The benzamide group (N-phenylcarbonyl) is susceptible to hydrolysis by amidase or hydrolase enzymes. This reaction would cleave the bond between the anthraquinone core and the benzoyl group, yielding 1,2-diaminoanthraquinone (B157652) and benzoic acid as primary intermediates. These intermediates would then be further degraded.
Deamination : The amino group attached to the anthraquinone ring can be removed through deamination reactions, catalyzed by deaminases. This process would replace the amino group with a hydroxyl group, transforming the substrate into a hydroxyanthraquinone derivative, which then proceeds down the degradation pathway.
Photolytic Degradation Mechanisms and Products
In addition to biodegradation, "Benzamide, N-(1-amino-2-anthraquinonyl)-" can be degraded by photolysis, a process initiated by the absorption of light energy. This is particularly relevant in aquatic environments exposed to sunlight.
The mechanism of photodegradation for 1-substituted aminoanthraquinones can be complex. aip.org Direct photolysis may occur when the dye molecule absorbs photons, leading to an excited state. This excess energy can cause the cleavage of chemical bonds, breaking down the molecule. However, this process is often slow for stable dye structures.
A more efficient process is indirect photolysis or photocatalysis, often mediated by naturally occurring substances or through engineered water treatment systems using a semiconductor photocatalyst like titanium dioxide (TiO₂). ajol.inforesearchgate.net The process under UV irradiation is as follows:
Generation of Reactive Oxygen Species (ROS) : When TiO₂ absorbs UV photons, it generates electron-hole pairs. These react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). ajol.info
Attack on the Dye Molecule : These ROS are powerful oxidizing agents that attack the anthraquinone dye molecule. The degradation is non-selective and can lead to the hydroxylation of the aromatic rings, cleavage of the chromophore, and eventual mineralization of the dye into CO₂, water, and inorganic ions. ajol.inforesearchgate.net
The degradation products from the photolysis of anthraquinone dyes are typically smaller organic molecules resulting from the cleavage of the parent structure. Identified intermediates from related dyes include phthalic acid, benzoic acid, and various hydroxylated aromatic compounds. ajol.info With sufficient irradiation time, these intermediates are completely mineralized. researchgate.net
Environmental Occurrence and Distribution in Specific Matrices
The table below presents typical concentration ranges for common anthraquinone dyes found in various environmental matrices, based on scientific literature.
| Anthraquinone Dye | Environmental Matrix | Reported Concentration Range (mg/L or mg/kg) | Reference Sector |
|---|---|---|---|
| Reactive Blue 19 | Textile Effluent | 10 - 200 mg/L | Textile Dyeing |
| Disperse Blue 3 | Wastewater Sludge | Variable (Adsorbed) | Textile Finishing |
| Acid Blue 25 | Industrial Wastewater | 5 - 50 mg/L | Dye Manufacturing |
| Reactive Blue 4 | Receiving River Water | < 1 mg/L | Textile Effluent Discharge |
Analytical Techniques for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Benzamide (B126), N-(1-amino-2-anthraquinonyl)-. The development of a robust HPLC method involves careful optimization of the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) with a polar mobile phase. cabidigitallibrary.orgnih.gov The inherent chromophoric nature of the anthraquinone (B42736) structure allows for straightforward UV detection. nih.gov
Method development typically involves isocratic or gradient elution. A gradient elution, where the mobile phase composition is changed over time, is often preferred to ensure the efficient separation of the target analyte from impurities or other components in a complex matrix. cabidigitallibrary.org Key parameters for a typical HPLC method are summarized in the table below.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., TSK-gel ODS-80Tm, 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Methanol or Acetonitrile mixed with acidified water (e.g., 2% aqueous acetic acid) | Elutes the analyte from the column. Acid improves peak shape. |
| Elution Mode | Gradient or Isocratic (e.g., 70:30 Methanol:2% Acetic Acid) | Provides optimal separation and run time. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection Wavelength | 254 nm or 258 nm | Monitors the analyte based on its UV absorbance. |
| Column Temperature | 25°C | Ensures reproducible retention times. |
While Benzamide, N-(1-amino-2-anthraquinonyl)- possesses a native chromophore, derivatization of its primary amino group can be employed to enhance detection sensitivity and selectivity, particularly when analyzing trace amounts. rsc.orglibretexts.org Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. thermofisher.com This chemical modification can introduce a highly fluorescent or strongly UV-absorbing tag, significantly lowering the limits of detection. libretexts.org
Common derivatizing agents for primary amines include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with both primary and secondary amines. thermofisher.com
Dansyl chloride (DNS-Cl): Creates intensely fluorescent derivatives that are stable and well-suited for reversed-phase HPLC. libretexts.org
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A reagent that rapidly labels primary and secondary amines to yield highly fluorescent and stable derivatives. researchgate.net
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity. rsc.org
The detection of Benzamide, N-(1-amino-2-anthraquinonyl)- is significantly enhanced by coupling HPLC with sensitive detection methods. Standard UV-Visible detection is widely used, leveraging the anthraquinone moiety which absorbs light in the UV region, typically around 254-258 nm. nih.govmdpi.com
A more advanced and highly sensitive approach involves coupling HPLC with online chemiluminescence (CL) detection. mdpi.comnih.gov This technique exploits the unique photochemical properties of the anthraquinone structure. mdpi.comresearchgate.net The process involves the following steps:
After chromatographic separation, the column eluate containing the analyte passes through an online photoreactor equipped with a UV lamp (e.g., 254 nm). mdpi.com
UV irradiation excites the anthraquinone moiety, causing it to generate reactive oxygen species (ROS). mdpi.comnih.govresearchgate.net
The eluate is then mixed with a chemiluminescent reagent, such as luminol. mdpi.com
The ROS generated from the analyte reacts with luminol, producing an intense light emission that is measured by a CL detector. mdpi.comnih.gov
This HPLC-UV-CL method offers exceptional sensitivity and selectivity, as the signal is only generated from compounds capable of producing ROS upon photoirradiation, making it ideal for trace analysis. mdpi.com The detection limits for anthraquinone-tagged compounds using this method can be in the nanomolar range. mdpi.comnih.gov
Thin-Layer Chromatography (TLC) for Qualitative Analysis and Screening
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of Benzamide, N-(1-amino-2-anthraquinonyl)-. tandfonline.com It is particularly useful for monitoring reaction progress, checking compound purity, and as a preliminary analytical method before HPLC. nih.gov
In a typical normal-phase TLC setup, silica (B1680970) gel 'G' is used as the stationary phase, and the separation is achieved based on the analyte's polarity. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is often used to control the migration of the analyte on the TLC plate. silicycle.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compound under specific chromatographic conditions.
| Parameter | Typical Condition/Reagent | Purpose |
|---|---|---|
| Stationary Phase | Silica Gel G coated on glass or aluminum plates | Adsorbent for separation based on polarity. |
| Mobile Phase Examples | - Ethyl Acetate / Hexanes (1:1)
| Solvent system that moves the analyte up the plate. Polarity is adjusted for optimal separation. |
| Visualization | - UV light (254 nm)
| To detect the position of the separated spot on the plate. The anthraquinone core is UV-active, while spray reagents react with the amino group. |
Visualization of the separated spot can be achieved by placing the plate under a UV lamp, where the anthraquinone structure will appear as a dark spot. Alternatively, chemical visualization agents can be used. Exposing the plate to iodine vapor is a common general-purpose method. tandfonline.com More specific reagents like cinnamaldehyde or ninhydrin can be sprayed onto the plate to produce a colored spot by reacting with the primary aromatic amine group, enhancing the specificity of detection. rsc.org
Advanced Spectrometric Techniques for Trace Analysis
For highly sensitive and specific trace analysis, HPLC is often coupled with mass spectrometry (MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the unambiguous identification and quantification of Benzamide, N-(1-amino-2-anthraquinonyl)- at very low concentrations. rsc.orgresearchgate.net
The LC-MS/MS system combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. rsc.org
Liquid Chromatography (LC): Separates the target analyte from the sample matrix.
Ionization Source: The analyte eluting from the LC column is ionized, typically using Electrospray Ionization (ESI), to create charged molecules.
Tandem Mass Spectrometry (MS/MS): The ionized molecules are first filtered by their mass-to-charge ratio (m/z) in the first mass analyzer. These selected "parent" ions are then fragmented, and the resulting "daughter" ions are analyzed in a second mass analyzer.
This process of selecting a specific parent ion and monitoring its unique fragment ions provides an exceptionally high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. wur.nl This makes LC-MS/MS the method of choice for trace-level quantification in complex biological or environmental samples. researchgate.netnih.gov
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies for Complex Derivatives
The synthesis of N-(1-amino-2-anthraquinonyl)benzamide and its derivatives has traditionally relied on standard amide coupling reactions. However, the demand for more complex, multifunctional molecules necessitates the development of more advanced and efficient synthetic strategies. The challenge lies in creating intricate architectures with precise control over the placement of various functional groups to tailor the molecule's properties for specific applications, such as anticancer agents or fluorescent probes. nih.govnih.govnih.govliberty.edu
Future research will likely focus on several key areas:
One-Pot and Tandem Reactions: Developing one-pot syntheses where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly improve efficiency, reduce waste, and shorten reaction times. epa.govresearchgate.netscirp.org Bifunctional catalysts, such as Mo-V-P heteropoly acids, could enable combined condensation and oxidation steps in a single process. scirp.org
Green Chemistry Approaches: A significant challenge is to make the synthesis more environmentally benign. This involves using greener solvents like water, employing inexpensive and readily available catalysts such as alum, and designing reactions that can be performed at ambient temperatures. researchgate.netmdpi.com
Advanced Catalytic Systems: Exploring novel catalytic systems, including palladium-catalyzed C-N bond forming reactions, can provide access to a wider range of diarylamine and heterocyclic amine derivatives with high yields. researchgate.net The use of bimetallic metal-organic frameworks (MOFs) also presents a promising avenue for efficient and recyclable catalysts in amidation reactions.
Complex Scaffolding: Methodologies like the Diels-Alder reaction and Stille cross-coupling, which have been used for other complex anthraquinones, could be adapted to build more elaborate structures, such as dimers or molecules with multiple functional domains. nih.gov
| Synthetic Approach | Key Features | Potential Advantages | Representative Catalyst/Reagent | Reference |
|---|---|---|---|---|
| One-Pot Synthesis | Combines multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, shorter synthesis time. | Lewis acid/Methanesulfonic acid, Alum, Mo-V-P heteropoly acids. | epa.govresearchgate.netscirp.org |
| Green Synthesis | Utilizes environmentally friendly solvents and catalysts. | Reduced toxicity, lower cost, sustainability. | Alum in aqueous media. | researchgate.net |
| Palladium-Catalyzed Amination | Forms C-N bonds to attach diverse amine groups. | High yield, broad substrate scope for creating donor-acceptor molecules. | Palladium complexes. | researchgate.net |
| Diels-Alder Cycloaddition | Forms the core anthraquinone (B42736) ring structure. | Consistent approach for creating substituted anthraquinones. | Thermal conditions. | nih.gov |
Advanced Characterization Techniques for Dynamic Processes
While standard spectroscopic techniques like NMR, FT-IR, and mass spectrometry are essential for confirming the static structure of new derivatives, they provide limited insight into the dynamic processes that govern the compound's function. tandfonline.comlew.ro A key challenge is to understand the ultrafast photophysical and photochemical events that occur upon light absorption, which are critical for applications in photonics, electronics, and biology.
Future research must leverage a suite of advanced characterization techniques to probe these dynamics:
Time-Resolved Spectroscopy: Techniques such as femtosecond transient absorption (fs-TA) and nanosecond time-resolved resonance Raman (ns-TR3) are crucial for directly observing and characterizing short-lived intermediates and transient species. ntu.edu.sg These methods can elucidate photoredox reaction mechanisms, track energy transfer pathways, and determine the lifetimes of excited states. ntu.edu.sgrsc.orgacs.org
Terahertz (THz) Time-Domain Spectroscopy: This technique can provide unique "fingerprint" spectra in the low-frequency region, corresponding to lattice vibrational modes and other collective motions. researchgate.net It is particularly useful for distinguishing between isomers and understanding the intermolecular interactions in the solid state.
Spectroelectrochemistry: Combining spectroscopy with electrochemistry allows for the characterization of species generated at different redox states. This is vital for understanding the electronic structure and stability of the compound in applications like batteries or electrochromic devices. whiterose.ac.uk
Electron Paramagnetic Resonance (EPR) Spectroscopy: For processes involving radical ions or triplet states, EPR can provide unequivocal evidence of their formation. When combined with photoexcitation, it can be used to study charge separation and transfer dynamics in host-guest assemblies. chemrxiv.org
| Technique | Information Gained | Timescale | Relevance | Reference |
|---|---|---|---|---|
| Femtosecond Transient Absorption (fs-TA) | Ultrafast excited-state dynamics, charge transfer, and reaction intermediates. | Femtoseconds to picoseconds. | Understanding primary photochemical events. | ntu.edu.sgchemrxiv.org |
| Time-Resolved Resonance Raman (TR3) | Vibrational structure of transient species and excited states. | Nanoseconds to microseconds. | Identifying the structure of short-lived intermediates. | ntu.edu.sgrsc.orgacs.org |
| Terahertz (THz) Spectroscopy | Lattice vibrational modes, intermolecular interactions. | Steady-state. | Solid-state characterization and isomer identification. | researchgate.net |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of radical species and triplet states. | Steady-state or time-resolved. | Confirming charge separation and radical formation. | chemrxiv.org |
Predictive Modeling for Structure-Property Relationships and Applications
The synthesis and characterization of every possible derivative of N-(1-amino-2-anthraquinonyl)benzamide is an impractical and time-consuming task. nih.gov A major challenge and opportunity lies in the use of computational modeling to predict the properties of novel compounds before they are synthesized, enabling a more rational design process. researchgate.net
Future research will increasingly rely on a multi-pronged computational approach:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting fundamental properties. acs.orgnih.gov These calculations can determine optimized molecular geometries, HOMO/LUMO energy levels, electrochemical redox potentials, and UV-Vis absorption spectra. researchgate.netwhiterose.ac.uknih.gov This allows for the in silico screening of candidates for applications in organic electronics. rsc.org
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR models establish mathematical relationships between the chemical structure of a compound (represented by molecular descriptors) and its biological activity or physical properties. nih.gov For N-(1-amino-2-anthraquinonyl)benzamide derivatives, QSAR can be used to predict cytotoxicity against cancer cell lines, guiding the synthesis of more potent and selective anticancer agents. nih.govtandfonline.com
Molecular Docking and Dynamics: These simulations are essential for predicting how a molecule will interact with a biological target, such as an enzyme or DNA. tandfonline.com Docking can predict the binding affinity and orientation of a ligand in a protein's active site, helping to elucidate its mechanism of action and identify key structural features for potent inhibition. nih.govnih.govresearchgate.net Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. nih.gov
Exploration of New Application Domains in Materials Science and Chemical Biology
The unique hybrid structure of N-(1-amino-2-anthraquinonyl)benzamide provides a platform for developing materials with novel functions in both materials science and chemical biology. The primary challenge is to functionalize the core structure to optimize its performance in these diverse fields.
In Materials Science, promising future directions include:
Organic Electronics: The donor-acceptor nature of the molecule, with the amino group as a donor and the anthraquinone as an acceptor, makes it a candidate for ambipolar materials in organic electronic devices. researchgate.net Theoretical calculations of HOMO/LUMO levels can guide the design of derivatives for use in organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs). researchgate.net
Sustainable Energy Storage: Anthraquinone derivatives are being intensely studied as electrode materials for sustainable batteries, including sodium-ion batteries. nih.govresearchgate.net Their redox properties can be tuned by substitution, and computational screening can accelerate the discovery of derivatives with optimal electrochemical potentials for this purpose. nih.govacs.orgrsc.org
Functional Dyes and Sensors: The strong absorption in the visible region and potential for fluorescence make these compounds suitable as functional dyes. nih.gov Applications could include guests in liquid crystal hosts for display technologies or as active materials in chemical sensors for environmental monitoring. whiterose.ac.ukmdpi.com
In Chemical Biology, key areas for exploration are:
Targeted Anticancer Agents: The anthraquinone core is a well-known pharmacophore in cancer chemotherapy. nih.gov Future work will focus on designing derivatives that act as specific enzyme inhibitors (e.g., Glyoxalase-I or carbonic anhydrases) or as DNA intercalating agents with improved selectivity and reduced toxicity. nih.govliberty.edunih.govnih.gov
Fluorescent Probes for Bioimaging: Derivatives with high fluorescence quantum yields and photostability can be developed as probes for cell staining and microscopy. nih.govliberty.edu By attaching specific targeting moieties, these compounds could be used to visualize specific organelles or biological processes within living cells. The solvatochromic properties, where the emission color changes with the polarity of the environment, could be exploited to probe cellular microenvironments. nih.gov
Theranostics: A long-term goal could be the development of "theranostic" agents, which combine therapeutic action (e.g., cytotoxicity) with a diagnostic signal (e.g., fluorescence). This would allow for simultaneous treatment and real-time monitoring of drug localization and efficacy.
| Domain | Potential Application | Key Property to Optimize | Guiding Methodologies | Reference |
|---|---|---|---|---|
| Materials Science | Organic Electronics (OPVs, OLEDs) | HOMO/LUMO energy levels, charge mobility. | DFT Calculations, Cyclic Voltammetry. | researchgate.net |
| Energy Storage (Batteries) | Redox potential, electrochemical stability. | Computational Screening, Spectroelectrochemistry. | nih.govacs.org | |
| Sensors | Hydrophobicity, semiconducting properties, spectral response. | Thin-film characterization (SEM, AFM, XRD). | mdpi.com | |
| Chemical Biology | Anticancer Agents | Binding affinity to biological targets, cytotoxicity. | Molecular Docking, QSAR, In Vitro Assays. | nih.govnih.gov |
| Fluorescent Bio-probes | Fluorescence quantum yield, photostability, solvatochromism. | Time-resolved fluorescence spectroscopy. | nih.govliberty.edu |
Q & A
Q. What experimental techniques are recommended for synthesizing N-(1-amino-2-anthraquinonyl) benzamide?
Synthesis of anthraquinone-based benzamides typically involves coupling reactions between anthraquinone amines and benzoyl derivatives. Key steps include:
- Amine Activation : Use coupling agents like EDCI/HOBt to facilitate amide bond formation.
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using -NMR and FT-IR spectroscopy .
Q. How can the molecular structure of this compound be determined via crystallography?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps:
- Crystal Growth : Slow evaporation from DMSO or DMF solutions.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids .
Q. What analytical methods validate the purity of N-(1-amino-2-anthraquinonyl) benzamide?
- Chromatography : Gas chromatography (GC) on a DB-5 column with temperature ramping (e.g., 50°C to 300°C at 10°C/min) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and UV-Vis spectroscopy to assess anthraquinone absorption bands (λ ~ 250–400 nm) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for anthraquinone derivatives be resolved?
Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. Mitigation strategies:
Q. What computational approaches predict the binding affinity of this compound with biological targets?
Molecular docking using AutoDock Vina:
- Protein Preparation : Remove water molecules and add polar hydrogens using AutoDock Tools.
- Grid Setup : Define binding sites based on co-crystallized ligands (grid box size: 25 ų).
- Scoring : Analyze binding poses with the Vina scoring function; validate via MD simulations (e.g., GROMACS) to assess stability .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating).
- Catalytic Systems : Test Pd/C or CuI for coupling efficiency.
- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature, and stoichiometry to identify optimal conditions .
Q. What strategies address conflicting spectroscopic data in anthraquinone derivatives?
- 2D NMR Correlation : Use -HSQC and HMBC to resolve signal overlap in aromatic regions.
- XPS Analysis : Confirm nitrogen environments (amide vs. amine) via N 1s core-level spectra.
- Theoretical Calculations : Compare experimental IR spectra with DFT-simulated spectra (e.g., Gaussian 16 B3LYP/6-31G*) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
